C.I. Pigment Yellow 184: A Technical Overview of Bismuth Vanadate
C.I. Pigment Yellow 184: A Technical Overview of Bismuth Vanadate
C.I. Pigment Yellow 184, widely known as Bismuth Vanadate, is a high-performance inorganic pigment prized for its brilliant, clean yellow hue and exceptional durability.[1] It serves as a crucial component in demanding applications, offering an environmentally friendly and non-toxic alternative to traditional lead- and cadmium-based yellow pigments.[1][2] This technical guide delves into the chemical composition, properties, and synthesis of C.I. Pigment Yellow 184, providing valuable information for researchers and professionals in materials science and formulation.
Chemical Composition and Formula
C.I. Pigment Yellow 184 is fundamentally Bismuth Vanadate, an inorganic semiconductor composed of bismuth(III), vanadium(V), and oxygen ions.[3] Its most common chemical formula is BiVO₄ .[4][5]
Some variations exist where molybdenum is incorporated into the crystal lattice, resulting in a complex inorganic colored pigment (CICP) with a chemical composition described as Bi-V-Mo-O and a formula that can be represented as BiVO₄/Bi₂MoO₆.[2][6]
The pigment primarily crystallizes in a monoclinic scheelite structure, which is considered the most efficient and stable phase for pigmentary and photocatalytic applications due to its excellent light absorption and charge separation capabilities.[3] It can also exist in other crystalline forms, such as tetragonal and orthorhombic, though these are less common in pigment production.[3][7]
Physicochemical and Fastness Properties
Bismuth Vanadate is characterized by its outstanding resistance to heat, light, and weathering, making it suitable for robust indoor and outdoor applications.[1] Its properties make it a preferred choice for automotive coatings, industrial paints, and high-temperature plastics.[1][8]
A summary of its key quantitative properties is presented below.
| Property | Value/Rating |
| C.I. Number | 771740 |
| CAS Number | 14059-33-7[2][9] |
| Molecular Formula | BiVO₄ or BiO₄V[4] |
| Molecular Weight | ~323.92 g/mol [5] |
| Heat Resistance | 200°C to >300°C[1][2] |
| Light Fastness (1-8 scale) | 8 (Excellent)[4][9][10] |
| Weather Resistance (1-5 scale) | 5 (Excellent)[2][9] |
| Oil Absorption ( g/100g ) | 18 - 44[2] |
| pH Value | 6.0 - 9.0[2][9] |
| Acid Resistance (1-5 scale) | 4 - 5[4] |
| Alkali Resistance (1-5 scale) | 4 - 5[4] |
| Solvent Resistance (1-5 scale) | 5[9] |
Experimental Protocols for Synthesis
The synthesis of Bismuth Vanadate can be achieved through various methods, each influencing the final particle morphology, crystal structure, and coloristic properties of the pigment. Key methods include aqueous co-precipitation, hydrothermal synthesis, and sol-gel processes.
Protocol 1: Aqueous Co-Precipitation Method
This method involves the precipitation of Bismuth Vanadate from aqueous solutions of its precursors.
-
Precursor Preparation : Prepare two separate solutions.
-
Solution A: Dissolve a bismuth salt, such as Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O), in an acidic medium like dilute nitric acid (HNO₃) to prevent hydrolysis.[7][11]
-
Solution B: Dissolve a vanadate salt, such as Ammonium Metavanadate (NH₄VO₃), in water, sometimes with the aid of a base like ammonium hydroxide to ensure complete dissolution.[12]
-
-
Mixing and Precipitation : Mix the two solutions (A and B) together under continuous stirring.[11] A precipitation reaction is induced, often by adjusting the pH with a titrating agent like ammonium hydrogen carbonate.[11] A yellow precipitate of Bismuth Vanadate forms.
-
Isolation and Washing : The precipitate is isolated from the solution via filtration or centrifugation.[11][13] It is then washed multiple times with deionized or distilled water to remove residual ions and salts.[11][13]
-
Drying and Calcination : The washed pigment is dried in an oven, typically at temperatures between 60°C and 100°C, for several hours.[11][13] A subsequent calcination (heat treatment) step at higher temperatures (e.g., 300°C to 450°C) may be performed to enhance crystallinity and obtain the desired stable monoclinic phase.[11]
Protocol 2: Hydrothermal Synthesis
Hydrothermal synthesis yields highly crystalline BiVO₄ nanoparticles with controlled morphologies.[3]
-
Precursor Solution : Prepare an aqueous solution containing both bismuth and vanadium precursors, such as Bi(NO₃)₃·5H₂O and NH₄VO₃.[3]
-
pH Adjustment : The pH of the solution can be adjusted using ammonia or sodium hydroxide. The pH level influences the final crystal phase, with neutral to slightly alkaline conditions favoring the desired monoclinic structure.[3]
-
Autoclave Treatment : The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.[3] The sealed vessel is then heated to temperatures between 120°C and 220°C for several hours.[3] The high pressure and temperature environment facilitates the dissolution and recrystallization process, leading to the formation of BiVO₄ crystals.
-
Product Recovery : After the autoclave has cooled to room temperature, the resulting precipitate is collected, washed thoroughly with distilled water, and dried in an oven.[13]
Protocol 3: Sol-Gel Method
The sol-gel process offers good control over particle size and purity at relatively low processing temperatures.[12]
-
Precursor Solutions : Bismuth nitrate and ammonium vanadate are used as starting precursors.[12] One solution is prepared by dissolving bismuth nitrate in nitric acid, and a second by dissolving ammonium vanadate in ammonium hydroxide.[12]
-
Sol Formation : The two solutions are mixed together with stirring to form a yellow solution, or sol.[12]
-
Gelation : The sol is converted into a gel by the addition of deionized water and acetic acid.[12]
-
Drying and Calcination : The yellow gel is dried in an oven at around 100°C for an extended period (e.g., 48 hours) to remove solvents.[12] The dried powder is then calcined at temperatures ranging from 400°C to 600°C for a few hours to obtain the final crystalline BiVO₄ powder.[12]
Process and Property Diagrams
The following diagrams illustrate a generalized synthesis workflow and the logical relationships between synthesis parameters and pigment properties.
Caption: Generalized experimental workflow for the synthesis of BiVO₄ pigment.
Caption: Relationship between synthesis parameters and final pigment properties.
References
- 1. ColorCor® 6184 Pigment Yellow 184 | Fineland Chem [finelandchem.com]
- 2. tkechemical.com [tkechemical.com]
- 3. biomedres.us [biomedres.us]
- 4. ccchemical.com [ccchemical.com]
- 5. Bismuth Vanadate Yellow(Pigment Yellow 184)_High temperature resistant pigment_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 6. China Bismuth Vanadium Oxide CI Pigment Yellow 184 Bright Lemon Yellow Powder Supplier and Manufacturer | Jufa [jufapigment.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Best Hermcol® Bismuth Vanadium Oxideï¼ Pigment Yellow 184ï¼ Manufacturer and Factory | Hermeta [hermetachem.com]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. Pigment yellow 184|CAS No.14059-33-7(126729-57-5) [xcolorpigment.com]
- 11. ukm.my [ukm.my]
- 12. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
